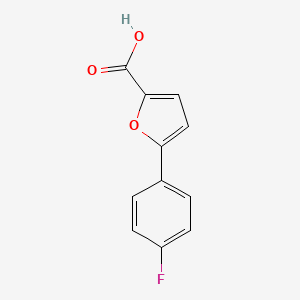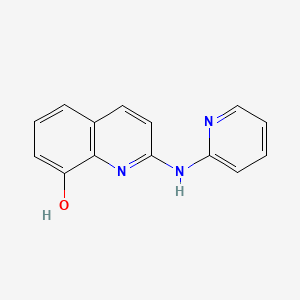
2-(Pyridin-2-ylamino)quinolin-8-ol
Overview
Description
2-(Pyridin-2-ylamino)quinolin-8-ol is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound consists of a quinoline ring fused with a pyridine ring, connected through an amino group. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Another method involves the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis, which is environmentally friendly and yields good-to-high amounts of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylamino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group allows for nucleophilic substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups into the pyridine or quinoline rings.
Scientific Research Applications
2-(Pyridin-2-ylamino)quinolin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylamino)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in cancer research, it disrupts the interaction between uPAR and integrins, leading to the inhibition of ERK activation and subsequent tumor growth . Additionally, its metal complexes induce apoptosis in cancer cells through mitochondrial dysfunction pathways, involving the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinolin-8-amine: Similar structure but lacks the amino group connecting the pyridine and quinoline rings.
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds also exhibit significant biological activities, including anti-fibrotic and antitumor properties.
Uniqueness
2-(Pyridin-2-ylamino)quinolin-8-ol is unique due to its ability to form stable metal complexes and its specific interaction with molecular targets involved in cancer progression. Its dual functionality as both a ligand and a biologically active molecule makes it a versatile compound in various research fields.
Properties
IUPAC Name |
2-(pyridin-2-ylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-11-5-3-4-10-7-8-13(17-14(10)11)16-12-6-1-2-9-15-12/h1-9,18H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARQNZKJHFUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362503 | |
| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-23-4 | |
| Record name | 2-(2-Pyridinylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Pyridin-2-ylamino)quinolin-8-ol interact with its target and what are the downstream effects?
A1: this compound disrupts the interaction between urokinase receptor (uPAR) and α5β1-integrin []. This interaction is crucial for cancer cell growth and metastasis. By binding to uPAR at the integrin-binding site, the compound prevents the formation of the uPAR/α5β1-integrin complex. This disruption blocks the activation of the MAPK-ERK pathway, a signaling cascade essential for cell proliferation and survival. As a result, cancer cells are forced into a dormant state, inhibiting tumor growth and metastasis [].
Q2: What is known about the in vitro and in vivo efficacy of this compound?
A2: The research demonstrates that this compound effectively inhibited ERK activation in cellular assays []. Furthermore, in vivo studies using a head and neck carcinoma model showed that the compound inhibited ERK activity and tumor growth, effectively blocking metastasis []. These findings highlight the potential of this compound as a promising therapeutic agent for cancer treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


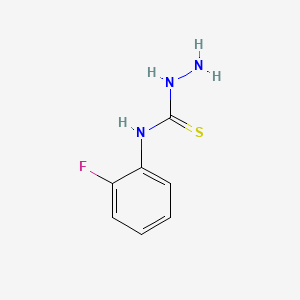
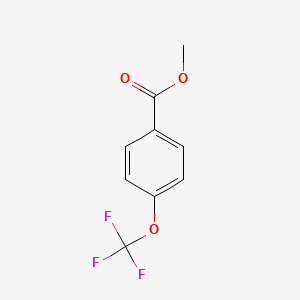
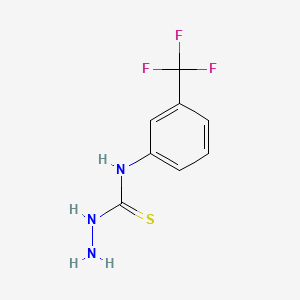

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
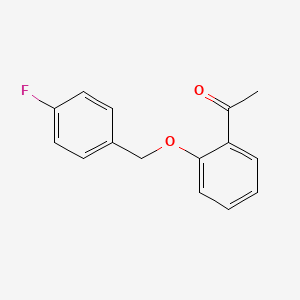

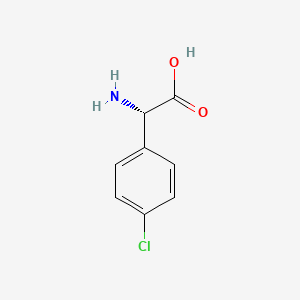
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)
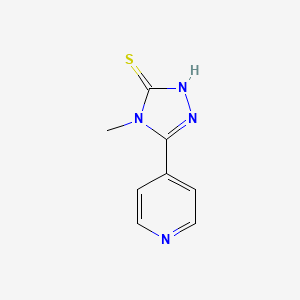

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)
